Hydrogen Bond Donor Count: Methylamino (2 HBD) vs. Dimethylamino (1 HBD) Differentiation Defines Polarity and Pharmacophore Capacity
The target compound bears a secondary methylamino group (–NHCH₃) contributing exactly two hydrogen bond donors (amide N–H plus secondary amine N–H), whereas the N,N-dimethylamino analog (CAS 42477-09-8, PubChem CID 110479719) possesses a tertiary amine with only one HBD (amide N–H only), as the dimethylamino nitrogen lacks a proton. This difference is critical for target recognition in hydrogen-bonding pharmacophores [1][2].
| Evidence Dimension | Hydrogen bond donor count (computed, Cactvs 3.4.8.18) |
|---|---|
| Target Compound Data | 2 HBD (PubChem CID 24702024) |
| Comparator Or Baseline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(dimethylamino)acetamide: 1 HBD (PubChem CID 110479719, CAS 42477-09-8) |
| Quantified Difference | Target has 2× the HBD count of the N,N-dimethyl analog (2 vs. 1) |
| Conditions | Computed property values from PubChem 2024.11.20 release; Cactvs 3.4.8.18 algorithm |
Why This Matters
The extra HBD in the target enables bidentate hydrogen bonding to biological targets (e.g., kinase hinge regions, protease active sites) that is geometrically impossible for the tertiary amine analog, directly impacting binding mode selection in structure-based design.
- [1] PubChem CID 24702024. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide. Computed Properties: Hydrogen Bond Donor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/1016860-96-0 View Source
- [2] PubChem CID 110479719. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~,N~2~-dimethylglycinamide (CAS 42477-09-8). Computed Properties: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/42477-09-8 View Source
